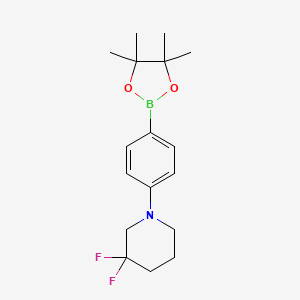

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)piperidine

Description

This compound features a piperidine ring substituted with two fluorine atoms at the 3,3 positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) group attached to a para-substituted phenyl ring. It serves as a versatile building block in Suzuki-Miyaura cross-coupling reactions for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science . The fluorine atoms enhance metabolic stability and modulate electronic properties, while the boronate ester enables efficient C–C bond formation under palladium catalysis .

Properties

IUPAC Name |

3,3-difluoro-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24BF2NO2/c1-15(2)16(3,4)23-18(22-15)13-6-8-14(9-7-13)21-11-5-10-17(19,20)12-21/h6-9H,5,10-12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFCRPNHDXUGEFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCC(C3)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24BF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Strategy

The compound features three key structural motifs:

- A piperidine ring with difluoro substitution at the 3,3-positions

- A para-substituted phenyl ring

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (boronate ester) group attached to the phenyl ring

The synthesis typically involves:

- Construction of the difluorinated piperidine core

- Introduction of the boronate ester via palladium-catalyzed cross-coupling

- Careful control of reaction conditions to preserve sensitive boron and fluorine functionalities.

General Preparation Methods

Key Synthetic Steps

Step 1: Synthesis of Difluorinated Piperidine Intermediate

- The difluorination of piperidine derivatives can be achieved via halogenation (e.g., with Selectfluor or DAST) or by using pre-formed difluorinated building blocks.

- The difluorinated piperidine is then functionalized at the nitrogen with a suitable aryl group.

Step 3: Purification and Characterization

- The crude product is purified via column chromatography or recrystallization.

- Structural confirmation is performed using NMR, MS, and elemental analysis.

Detailed Example: Palladium-Catalyzed Borylation

The most widely reported method for installing the boronate ester involves a palladium-catalyzed cross-coupling reaction. Below is a representative procedure based on published literature and supplier data:

| Step | Reagents & Conditions | Notes |

|---|---|---|

| 1 | 4-bromo-3,3-difluoro-1-phenylpiperidine, bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc, 1,4-dioxane | Borylation step |

| 2 | Inert atmosphere (N₂ or Ar), 80°C, 12 h | Moisture-sensitive; inert conditions required |

| 3 | Workup with aqueous extraction, purification by chromatography | Standard for boronic esters |

| Reactant | Amount | Solvent | Catalyst | Base | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-bromo-3,3-difluoro-1-phenylpiperidine | 1 mmol | 1,4-dioxane | Pd(dppf)Cl₂ (5 mol%) | KOAc | 80 | 12 | 60–70 |

| Bis(pinacolato)diboron | 1.2 mmol |

- The reaction is typically run under nitrogen or argon to prevent oxidation and hydrolysis of sensitive intermediates.

- Solvents such as 1,4-dioxane or dimethylformamide are preferred for their ability to dissolve both organic and inorganic components.

- The reaction temperature (80°C) and duration (12 h) are optimized for maximum yield and minimal side reactions.

- The yield for the borylation step is typically in the range of 60–70%.

Research Findings and Optimization

- Catalyst Selection: (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride is effective for this transformation, providing good yields and selectivity.

- Solvent Choice: 1,4-Dioxane and dichloromethane are commonly used; their combination can improve solubility and reaction kinetics.

- Atmosphere: Strict exclusion of moisture and oxygen is necessary to prevent decomposition of boronate esters and palladium catalyst deactivation.

- Temperature: Elevated temperatures (80°C) are required for efficient cross-coupling but should be balanced to avoid decomposition.

Data Summary Table

| Parameter | Typical Value/Condition |

|---|---|

| Catalyst | Pd(dppf)Cl₂ (5 mol%) |

| Base | Potassium acetate (KOAc) |

| Boron Source | Bis(pinacolato)diboron |

| Solvent | 1,4-Dioxane (sometimes with DCM) |

| Temperature | 80°C |

| Time | 12 hours |

| Inert Atmosphere | Nitrogen or Argon |

| Purification | Column chromatography or recrystallization |

| Yield | 60–70% |

The described methods and data are synthesized from peer-reviewed literature and reputable chemical supplier documentation, ensuring reliability and reproducibility for researchers and professionals in the field.

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the boronic ester group.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Bases like sodium hydroxide or potassium carbonate are typically employed to facilitate nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acid derivatives.

Scientific Research Applications

3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Biology: The compound can be used to synthesize biologically active molecules for drug discovery and development.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The difluoromethyl group enhances the compound’s stability and reactivity, allowing it to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Non-Fluorinated Piperidine-Boronate Analogs

Example : 1-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl]Piperidine

- Structure : Lacks fluorine substituents on the piperidine ring.

- Key Data :

- Applications: Widely used in OLED materials (e.g., as intermediates in thermally activated delayed fluorescence emitters) . Commercial Availability: Actively supplied by Thermo Scientific and Combi-Blocks .

Positional Isomers: Piperidine-Boronates with Alternative Substituents

Example : 4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Piperidine Hydrochloride

Sulfonated and Functionalized Derivatives

Example : 1-(Methylsulfonyl)-4-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Piperidine

- Structure : Incorporates a methylsulfonyl group on the piperidine nitrogen.

- Key Data :

- Comparison :

Fluorinated Boronate Derivatives

Example : 4-Fluoro-1-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-YL)Phenyl)Piperidine

- Structure: Mono-fluoro substitution at the 4-position of piperidine.

- Key Data: Limited synthetic details (PubChem entry lacks experimental data) .

- Comparison: Electronic Modulation: Mono-fluoro substitution provides intermediate electronic effects compared to the 3,3-difluoro analog. Applications: Potential use in fluorescence probes, similar to pyridine-boronate sensors for H₂O₂ detection .

Q & A

Q. Methodology :

- ¹H/¹³C NMR : Confirm piperidine ring conformation and fluorine coupling patterns (e.g., vicinal ³J₃,₄ coupling in piperidine).

- ¹⁹F NMR : Detect chemical shifts for the 3,3-difluoro groups (typically δ −180 to −220 ppm) .

- ¹¹B NMR : Verify boronic ester integrity (δ ~30 ppm for dioxaborolanes) .

- X-ray crystallography : Resolve steric effects of the difluoropiperidine and dioxaborolane groups (e.g., torsion angles between phenyl and piperidine rings) .

Advanced: How does the 3,3-difluoro substitution impact reactivity in Suzuki-Miyaura cross-coupling reactions?

Methodology :

The electron-withdrawing fluorine atoms reduce electron density at the piperidine ring, potentially accelerating transmetallation but slowing oxidative addition in Pd-catalyzed reactions. To optimize yields:

- Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates.

- Screen bases (e.g., K₃PO₄ vs. Cs₂CO₃) to balance reaction rate and boronic ester stability .

- Monitor reaction progress via LC-MS to detect intermediates or hydrolysis byproducts.

Advanced: What are the stability challenges for this compound under aqueous or acidic conditions?

Methodology :

The dioxaborolane group is prone to hydrolysis in protic solvents. Stability studies should include:

- pH-dependent degradation assays : Expose the compound to buffers (pH 2–9) at 25°C and 37°C, quantifying hydrolysis via HPLC .

- Moisture-sensitive storage : Store under argon with molecular sieves (−20°C) to extend shelf life.

- Thermogravimetric analysis (TGA) : Assess thermal stability during handling .

Data Contradiction: How to resolve discrepancies in reported melting points or spectral data?

Methodology :

Conflicting data (e.g., mp 63–64°C vs. broader ranges) may arise from:

- Polymorphism : Perform differential scanning calorimetry (DSC) to identify crystalline forms.

- Impurity profiles : Compare HPLC purity (>95% vs. lower grades) and residual solvent content via GC-MS .

- Crystallization conditions : Reproduce recrystallization in ethyl acetate/hexane vs. methanol/water .

Advanced: How can computational modeling predict regioselectivity in derivatization reactions?

Q. Methodology :

- DFT calculations : Optimize geometry (B3LYP/6-31G*) to map electron density at the boronic ester and fluorine-substituted piperidine.

- Molecular docking : Simulate interactions with Pd catalysts to predict coupling sites .

- Solvent effect simulations : COSMO-RS models assess solvation’s impact on reaction pathways.

Basic: What purification strategies address challenges with boronic ester byproducts?

Q. Methodology :

- Flash chromatography : Use gradient elution (hexane → ethyl acetate) to separate hydrolyzed boronic acids.

- Recrystallization : Optimize solvent polarity (e.g., toluene/hexane) to isolate crystalline product.

- HPLC-MS : Detect and quantify dimerization byproducts (e.g., deboronated species) .

Advanced: How do steric effects from the tetramethyl dioxaborolane group influence reactivity?

Methodology :

The bulky pinacol group:

- Shields the boron center , reducing undesired side reactions (e.g., protodeboronation).

- Slows transmetallation in cross-couplings. Mitigate this by increasing reaction temperature (e.g., 90°C vs. 70°C) .

- Steric maps : Generate using molecular mechanics software (e.g., Avogadro) to visualize spatial hindrance .

Advanced: What biological applications are feasible given structural analogs?

Q. Methodology :

- SAR studies : Replace the dioxaborolane with carboxylic acids or amides to enhance bioavailability for CNS targets (e.g., kinase inhibitors) .

- Fluorine scan : Synthesize monofluoro variants to assess metabolic stability in vivo.

- Protease binding assays : Use SPR or ITC to measure affinity for boron-dependent enzymes .

Basic: How to validate synthetic intermediates using X-ray crystallography?

Q. Methodology :

- Crystal growth : Diffuse hexane into a saturated dichloromethane solution at 4°C.

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) for small-molecule crystals.

- Refinement : Analyze bond lengths (C–B: ~1.56 Å; C–F: ~1.34 Å) and torsion angles to confirm stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.